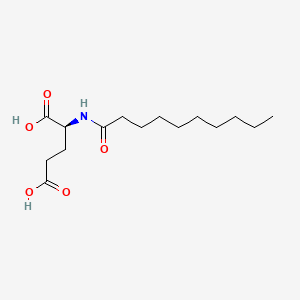
Tetrahydrofuryluracil
概要
説明
Tetrahydrofuryluracil, also known as 1-(2-tetrahydrofuryl)-5-fluorouracil, is a chemotherapeutic agent used primarily in the treatment of various cancers. It is a prodrug of 5-fluorouracil, which means it is metabolized in the body to produce the active anticancer compound 5-fluorouracil. This compound is particularly significant in oncology due to its ability to inhibit DNA synthesis in rapidly dividing cancer cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrofuryluracil involves the reaction of 5-fluorouracil with tetrahydrofuran in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the use of an acid catalyst to facilitate the formation of the tetrahydrofuryl group. The process involves the following steps:
- Dissolution of 5-fluorouracil in a suitable solvent.
- Addition of tetrahydrofuran and an acid catalyst.
- Heating the reaction mixture to promote the formation of this compound.
- Purification of the product through crystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions: Tetrahydrofuryluracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that further degrade into inactive products.
Reduction: Reduction reactions can convert this compound into less active or inactive forms.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with this compound under basic conditions
Major Products:
Oxidation: Leads to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Produces alcohols and other reduced forms.
Substitution: Results in various substituted uracil derivatives
科学的研究の応用
Tetrahydrofuryluracil has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity of fluorinated uracil derivatives.
Biology: Investigated for its effects on cellular metabolism and DNA synthesis.
Medicine: Primarily used in cancer therapy, particularly for colorectal, gastric, and breast cancers. .
Industry: Utilized in the development of new anticancer drugs and formulations
作用機序
Tetrahydrofuryluracil exerts its effects by being metabolized into 5-fluorouracil in the liver. The active compound, 5-fluorouracil, inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, particularly in rapidly dividing cancer cells. The molecular targets include thymidylate synthase and RNA, leading to cytotoxic effects and apoptosis in cancer cells .
類似化合物との比較
5-Fluorouracil: The active metabolite of tetrahydrofuryluracil, widely used in cancer therapy.
Capecitabine: An oral prodrug of 5-fluorouracil, used for similar indications.
Tegafur: Another prodrug of 5-fluorouracil, often combined with other agents to enhance its efficacy
Uniqueness: this compound is unique due to its specific metabolic pathway, which allows for a more controlled release of 5-fluorouracil. This results in improved bioavailability and reduced side effects compared to direct administration of 5-fluorouracil .
特性
IUPAC Name |
1-(oxolan-2-yl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c11-6-3-4-10(8(12)9-6)7-2-1-5-13-7/h3-4,7H,1-2,5H2,(H,9,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWIKVUHBBTKHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)N2C=CC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001223944 | |
| Record name | 1-(Tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001223944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18002-26-1 | |
| Record name | 1-(Tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18002-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydrofuryluracil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106573 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001223944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-cyanophenyl)methyl]acetamide](/img/structure/B3060885.png)


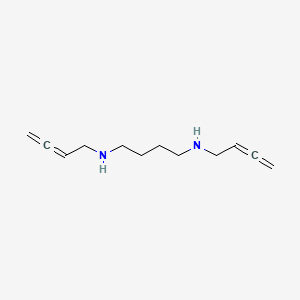
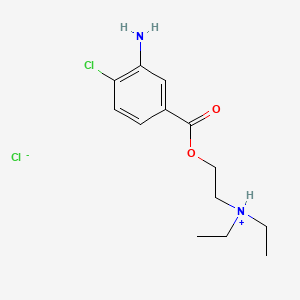


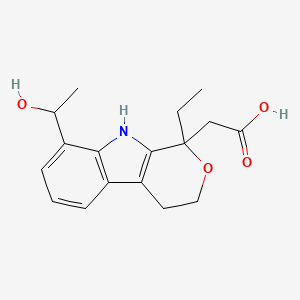
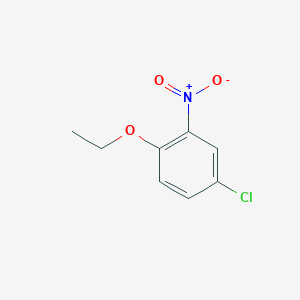
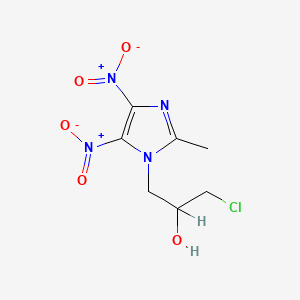

![2-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one](/img/structure/B3060905.png)
![N-[2-Amino-6-methyl-4-(1-methyl-1H-benzimidazol-2-yl)phenyl]butanamide](/img/structure/B3060906.png)
